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Introduction

Roginolisib (also known as I0A-244 and MSC2360844) is an orally bioavailable, first-in-class,
non-ATP-competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kd).[1][2] Its
unique binding mechanism and high selectivity for the PI3Kd isoform translate into a promising
preclinical profile, characterized by direct anti-tumor effects and modulation of the tumor
immune microenvironment, with a favorable safety profile compared to other PI3K inhibitors.[1]
[2] This technical guide provides a comprehensive overview of the preclinical data on
Roginolisib hemifumarate, including its mechanism of action, in vitro and in vivo efficacy, and
pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Roginolisib is a potent and highly selective inhibitor of PI3Kd, an enzyme predominantly
expressed in hematopoietic cells and playing a crucial role in B-cell and T-cell signaling.[1][3]
Unlike ATP-competitive inhibitors, Roginolisib binds to an allosteric site on the PI3Kd enzyme,
leading to a conformational change that locks the enzyme in an inactive state.[2] This non-
competitive inhibition is thought to contribute to its high selectivity and improved safety profile.

The anti-tumor activity of Roginolisib is multi-faceted, involving both direct effects on cancer
cells and modulation of the immune system.[1][2] By inhibiting the PISK/AKT signaling pathway,
Roginolisib can induce apoptosis in cancer cells that are dependent on this pathway for
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survival.[4][5] Furthermore, Roginolisib has been shown to favorably alter the tumor immune
microenvironment by selectively inhibiting regulatory T cells (Tregs), a key immunosuppressive
cell population, while having minimal impact on the proliferation and function of cytotoxic CD8+
T cells.[1][6] This leads to an increased ratio of effector T cells to regulatory T cells within the
tumor, thereby enhancing the anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the central role of PI3Kd in the PI3BK/AKT/mTOR signaling
pathway and the point of intervention by Roginolisib.
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Roginolisib inhibits the PI3Kd signaling pathway.
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Quantitative Data
In Vitro Activity

Roginolisib has demonstrated potent anti-proliferative activity against a range of cancer cell
lines, particularly those of hematological origin.

Cell Line Cancer Type IC50 (nM) Reference
Ramos Burkitt's Lymphoma 48 [7]
MSTO-211H Mesothelioma ~5,000 [4]
NCI-H2052 Mesothelioma ~10,000 [4]
NCI-H2452 Mesothelioma >10,000 [4]

Roginolisib also inhibits the phosphorylation of AKT, a key downstream effector of PI3K, in a
concentration-dependent manner.

Cell Line Assay IC50 (nM) Reference

Ramos pAkt (BCR-induced) 280 [7]

In Vivo Efficacy

Roginolisib has shown significant anti-tumor activity in various syngeneic mouse models, both
as a monotherapy and in combination with immune checkpoint inhibitors.
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Tumor
Tumor Mouse ] Growth
. Treatment Dosing o Reference
Model Strain Inhibition
(%)
Roginolisib + N Synergistic
CT26 BALB/c ) Not Specified o [1]
anti-PD-1 Activity
Lewis Lung o o
) Roginolisib + N Synergistic
Carcinoma C57BL/6 } Not Specified o [1]
anti-PD-1 Activity
(LLC)
Roginolisib + N Synergistic
Pan-02 C57BL/6 ) Not Specified o [1]
anti-PD-1 Activity
Roginolisib + N Synergistic
A20 BALB/c _ Not Specified o [1]
anti-PD-1 Activity
Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating oral

bioavailability.

Dose

Species Cmax Tmax (h) AUC (0-24h) Reference
(mglkg)

Rat 15 Not Specified ~1 Not Specified  [8][9]

Dog 5 Not Specified ~1 Not Specified  [8][9]

Note: Specific quantitative values for Cmax and AUC were not available in the public search

results.

Experimental Protocols
In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib on

cancer cell proliferation.
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Methodology:

Cancer cell lines (e.g., Ramos, MSTO-211H, NCI-H2052, NCI-H2452) are seeded in 96-well
plates at a predetermined density and allowed to adhere overnight.

Roginolisib is serially diluted in culture medium to achieve a range of concentrations.

The culture medium is replaced with the drug-containing medium, and the cells are
incubated for a specified period (e.g., 72 hours).

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based
assay like CellTiter-Glo.

The absorbance or luminescence is measured using a plate reader.

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm
of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][7]

Western Blot Analysis for pAkt Inhibition

Objective: To assess the effect of Roginolisib on the phosphorylation of AKT.

Methodology:

Cells (e.g., Ramos) are treated with various concentrations of Roginolisib for a specified
time.

For receptor-mediated signaling, cells are stimulated with an appropriate ligand (e.g., anti-
IgM for B-cell receptor activation) for a short period before lysis.

Cells are lysed in a buffer containing protease and phosphatase inhibitors.
Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.
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e The membrane is blocked and then incubated with primary antibodies against
phosphorylated AKT (pAkt) and total AKT.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

e The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

e The band intensities are quantified, and the ratio of pAkt to total AKT is calculated to
determine the extent of inhibition.[7]

In Vivo Syngeneic Mouse Model Studies

Objective: To evaluate the anti-tumor efficacy of Roginolisib alone and in combination with
other therapies in an immunocompetent setting.

Methodology:

e Syngeneic tumor cells (e.g., CT26, LLC, Pan-02, A20) are subcutaneously implanted into the
flank of immunocompetent mice (e.g., BALB/c, C57BL/6).

» When tumors reach a palpable size, mice are randomized into different treatment groups
(e.g., vehicle control, Roginolisib monotherapy, anti-PD-1 monotherapy, Roginolisib + anti-
PD-1 combination).

e Roginolisib is administered orally at a specified dose and schedule. The checkpoint inhibitor
is typically administered intraperitoneally.

e Tumor volume is measured regularly (e.g., twice a week) using calipers.

e The study is terminated when tumors in the control group reach a predetermined size, and
the tumors are excised and weighed.

e Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle
control.
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e Tumors and spleens may be harvested for immunological analysis, such as flow cytometry,
to assess changes in immune cell populations.[1]
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General workflow for in vitro and in vivo preclinical studies.

Conclusion

The preclinical data for Roginolisib hemifumarate demonstrate its potential as a novel anti-
cancer agent with a dual mechanism of action. Its ability to directly inhibit cancer cell growth
and to modulate the tumor immune microenvironment, coupled with a favorable safety profile,
provides a strong rationale for its ongoing clinical development in various solid and
hematological malignancies. Further research will continue to elucidate the full therapeutic
potential of this first-in-class PI3Kd inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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